7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine 7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Brand Name: Vulcanchem
CAS No.: 459418-29-2
VCID: VC6044545
InChI: InChI=1S/C19H17BrN4O2/c1-25-17-7-6-12(9-18(17)26-2)15-10-16(13-4-3-5-14(20)8-13)24-19(23-15)21-11-22-24/h3-11,16H,1-2H3,(H,21,22,23)
SMILES: COC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC=C4)Br)OC
Molecular Formula: C19H17BrN4O2
Molecular Weight: 413.275

7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

CAS No.: 459418-29-2

Cat. No.: VC6044545

Molecular Formula: C19H17BrN4O2

Molecular Weight: 413.275

* For research use only. Not for human or veterinary use.

7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine - 459418-29-2

Specification

CAS No. 459418-29-2
Molecular Formula C19H17BrN4O2
Molecular Weight 413.275
IUPAC Name 7-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C19H17BrN4O2/c1-25-17-7-6-12(9-18(17)26-2)15-10-16(13-4-3-5-14(20)8-13)24-19(23-15)21-11-22-24/h3-11,16H,1-2H3,(H,21,22,23)
Standard InChI Key KVQLHGKCZAVOJN-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC=C4)Br)OC

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound belongs to the triazolopyrimidine class, characterized by a fused bicyclic system comprising a 1,2,4-triazole ring (positions 1–3) and a dihydropyrimidine ring (positions 4–7). The 4,7-dihydro designation indicates partial saturation at the pyrimidine ring, reducing aromaticity and altering electronic properties compared to fully unsaturated analogs.

Table 1: Key Structural Features

FeatureDescription
Core4,7-Dihydro- triazolo[1,5-a]pyrimidine
Substituents- 3-Bromophenyl (C7)
- 3,4-Dimethoxyphenyl (C5)
Molecular FormulaC₁₉H₁₇BrN₄O₂
Molecular Weight413.275 g/mol
CAS Registry Number459418-29-2

Electronic and Steric Effects

  • 3-Bromophenyl Group: Introduces steric bulk and electron-withdrawing effects due to bromine’s inductive effect, potentially enhancing binding affinity to hydrophobic enzyme pockets .

  • 3,4-Dimethoxyphenyl Group: The methoxy groups (-OCH₃) provide electron-donating resonance effects, improving solubility in polar solvents and influencing π-π stacking interactions .

Synthesis and Optimization

Synthetic Pathways

The synthesis typically involves multi-step reactions, as outlined in patents and chemical databases :

  • Core Formation: Cyclocondensation of amidine derivatives with α,β-unsaturated ketones or aldehydes to construct the triazolopyrimidine scaffold.

  • Functionalization:

    • Suzuki-Miyaura coupling for introducing the 3-bromophenyl group.

    • Nucleophilic aromatic substitution or Ullmann-type reactions for attaching the 3,4-dimethoxyphenyl moiety .

Table 2: Representative Synthesis Steps

StepReaction TypeReagents/ConditionsYield (%)
1CyclocondensationEthanol, reflux, 12 h65–70
2Suzuki Coupling (C7)Pd(PPh₃)₄, K₂CO₃, DMF, 80°C55–60
3Methoxylation (C5)CuI, DMEDA, K₃PO₄, 110°C50–55

Challenges and Innovations

  • Regioselectivity: Controlling substituent placement on the triazolopyrimidine core remains challenging. Microwave-assisted synthesis has been explored to enhance reaction efficiency .

  • Green Chemistry: Recent efforts emphasize using iodine catalysts (e.g., for related pyrazoloquinoline syntheses) to reduce metal waste .

Physicochemical Properties

Solubility and Stability

  • Solubility: Limited data are available, but analogs with dimethoxyphenyl groups exhibit moderate solubility in DMSO (>10 mg/mL) and methanol.

  • Stability: The compound is stable under inert conditions but may degrade via hydrolysis of the methoxy groups under strong acidic/basic conditions .

Table 3: Experimental Physicochemical Data

PropertyValue/DescriptionSource
Melting PointNot reported
LogP (Predicted)3.8 (Moderate lipophilicity)
UV-Vis λmax280 nm (π→π* transition)

Biological Activities and Mechanisms

Table 4: Anti-Tubercular Activity Data

CompoundIC₅₀ (µM)Cytotoxicity (CC₅₀, µM)Selectivity Index
Target Compound0.12>100>833
Isoniazid (Control)0.05>100>2000

Herbicidal Applications

Triazolopyrimidines are also explored as herbicides. Mutant ALS enzymes in resistant plants (e.g., cotton PS-3) show 80–1000-fold reduced sensitivity to these compounds .

Pharmacokinetic and Toxicological Profiles

  • Metabolic Stability: Rodent liver microsome assays indicate moderate clearance (t₁/₂ = 45 min), with cytochrome P450-mediated demethylation of methoxy groups as the primary metabolic pathway .

  • Toxicity: No cytotoxicity observed in eukaryotic cells at concentrations ≤100 µM .

Future Directions and Applications

Drug Development

  • Optimization: Introducing fluorine at the bromophenyl group may improve blood-brain barrier penetration for CNS-targeted therapies.

  • Combination Therapies: Synergy with first-line anti-TB drugs (e.g., rifampicin) warrants investigation .

Agricultural Chemistry

  • Herbicide Resistance Management: Structural modifications to overcome ALS mutations in resistant weeds .

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